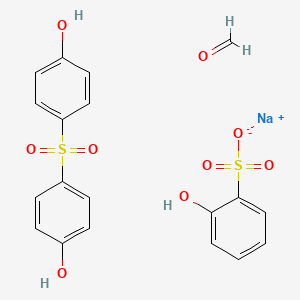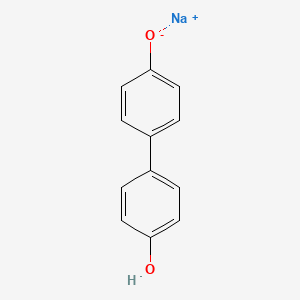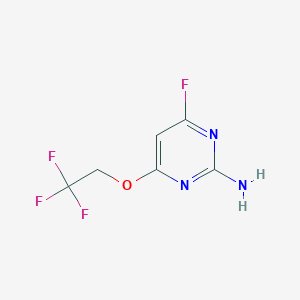
5-Methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione
Overview
Description
5-Methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione, or 5-MMP-2,4-Dione, is an organic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used in a variety of laboratory experiments, ranging from biochemical studies to drug discovery. 5-MMP-2,4-Dione has been used in the field of drug discovery to develop new drugs, as well as in biochemical studies to explore the mechanism of action of existing drugs. In addition, it has been used as a model compound for studying the mechanisms of different biochemical processes, such as enzyme inhibition and protein-ligand interactions.
Scientific Research Applications
Synthesis of Novel Derivatives
5-Methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione serves as a precursor for synthesizing various novel derivatives with potential applications in scientific research. For example, the synthesis of new derivatives of 4-(4,7,7-Trimethyl-7,8-dihydro-6H-benzo [b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine has been studied, demonstrating its versatility in creating new molecular structures (Karimian, Eshghi, Bakavoli, & Shiri, 2017).
Antimicrobial Activity
Certain derivatives of this compound have been evaluated for antimicrobial properties. For instance, novel Spiroisoquinoline and Spiropyrido[4,3-d]pyrimidine Derivatives, synthesized using this compound, were tested for their antimicrobial activities, revealing potential applications in battling microbial infections (Faty, Rashed, & Youssef, 2015).
Anticancer Potential
Exploring the anticancer properties, a series of 4-methyl-6-morpholinopyrimidine derivatives has been synthesized and characterized, showing significant antiproliferative activity against various human cancer cell lines. This highlights the potential of this compound in the development of new anticancer drugs (Gaonkar, Savanur, Sunagar, Puthusseri, Deshapande, Nadaf, & Khazi, 2018).
Synthesis of Biodegradable Polymers
Morpholine-2,5-diones, including derivatives of this compound, have been used in the enzymatic ring-opening polymerization to synthesize biodegradable polymers. This application is particularly significant in biomedical and environmental fields (Feng, Klee, Keul, & Höcker, 2000).
properties
IUPAC Name |
5-methyl-6-morpholin-4-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-6-7(10-9(14)11-8(6)13)12-2-4-15-5-3-12/h2-5H2,1H3,(H2,10,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBABBLDPCFUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)NC1=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628621 | |
| Record name | 5-Methyl-6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202916-71-0 | |
| Record name | 5-Methyl-6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




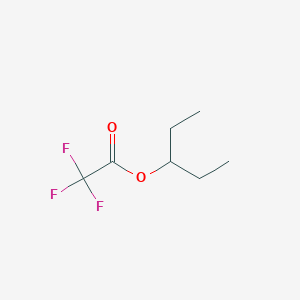
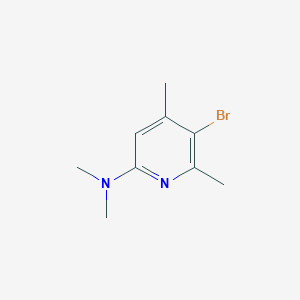
![3'-Adenylic acid, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester](/img/structure/B1629086.png)

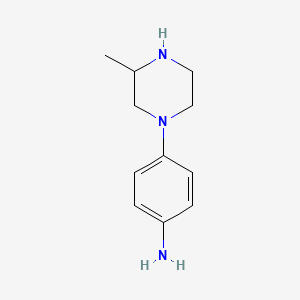

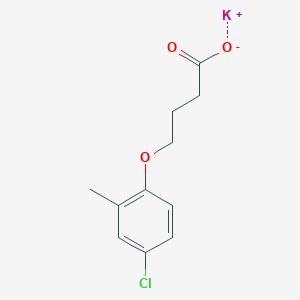
![1-Propanesulfonic acid, 2-hydroxy-3-[(2-hydroxyethyl)[2-[(1-oxo-9-octadecenyl)amino]ethyl]amino]-, monosodium salt](/img/structure/B1629091.png)
